Paraformaldehyde-13C

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

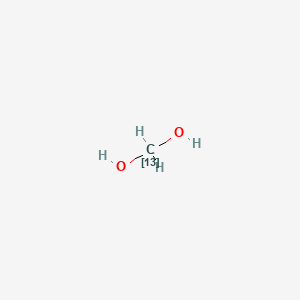

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

CH4O2 |

|---|---|

Peso molecular |

49.034 g/mol |

Nombre IUPAC |

(113C)methanediol |

InChI |

InChI=1S/CH4O2/c2-1-3/h2-3H,1H2/i1+1 |

Clave InChI |

CKFGINPQOCXMAZ-OUBTZVSYSA-N |

SMILES isomérico |

[13CH2](O)O |

SMILES canónico |

C(O)O |

Origen del producto |

United States |

Foundational Principles of Stable Isotope Tracing in Chemical and Biological Systems

Stable isotope tracing is a powerful technique used to investigate the intricate pathways and dynamics of biochemical reactions within biological and chemical systems. mdpi.com The core principle of this method lies in the introduction of molecules containing stable isotopes, which are non-radioactive forms of elements that differ in the number of neutrons in their atomic nucleus. creative-proteomics.com These labeled molecules, often referred to as tracers, are chemically identical to their naturally occurring counterparts and participate in metabolic and chemical reactions in the same manner. numberanalytics.commetwarebio.com

The Unique Role of Carbon 13 in Advanced Research Methodologies

Carbon-13 (¹³C) is a naturally occurring, stable isotope of carbon, accounting for approximately 1.1% of all carbon atoms on Earth. wikipedia.orgebsco.com Its unique nuclear properties make it an invaluable tool in advanced research. Unlike the most abundant carbon isotope, Carbon-12 (¹²C), ¹³C possesses a non-zero nuclear spin, which allows it to be detected by nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgmoravek.com This property enables detailed investigations into the structure of carbon-containing molecules. wikipedia.org

The primary advantage of using ¹³C is that it is non-radioactive, making it safe for use in a wide array of studies, including those involving human subjects. moravek.comkarger.com In metabolic research, ¹³C-labeled compounds are used as tracers to follow the fate of specific carbon atoms through complex biochemical pathways. moravek.com By analyzing the distribution of ¹³C in metabolites using techniques like mass spectrometry or NMR, scientists can precisely map metabolic fluxes and identify alterations in metabolic activity associated with various physiological or pathological states. mdpi.commoravek.com This has profound applications in fields ranging from medicine, for diagnostic tests like the urea (B33335) breath test, to environmental science, for understanding plant photosynthesis and ecosystem dynamics. wikipedia.orgebsco.com

Paraformaldehyde As a Source of One Carbon Units: Implications for Isotopic Labeling Studies

Paraformaldehyde is a solid polymer of formaldehyde (B43269), consisting of repeating -(CH₂O)- units. ijseas.com When heated or dissolved in a slightly basic aqueous solution, it depolymerizes to release monomeric formaldehyde. uef.fi This property makes paraformaldehyde a convenient and stable source of formaldehyde, which is a fundamental one-carbon (1C) unit in various biological and chemical processes. fishersci.canih.gov In the context of isotopic labeling, using paraformaldehyde prepared with ¹³C-labeled formaldehyde (Paraformaldehyde-¹³C) provides a method to introduce a labeled one-carbon unit into a system.

The use of Paraformaldehyde-¹³C is particularly significant for studying one-carbon metabolism, a critical set of pathways involved in the synthesis of nucleotides, amino acids, and the universal methyl donor, S-adenosylmethionine (SAM). nih.govnih.gov By introducing ¹³CH₂O from Paraformaldehyde-¹³C, researchers can trace the flow of this single carbon unit through these essential metabolic networks. This allows for the investigation of reaction mechanisms and the quantification of metabolic fluxes in pathways that are central to cell growth, proliferation, and epigenetic regulation. nih.govrsc.org Furthermore, in chemical synthesis, Paraformaldehyde-¹³C serves as a valuable reagent for introducing a ¹³C-labeled methylene (B1212753) or hydroxymethyl group into target molecules, facilitating detailed mechanistic studies using techniques like NMR spectroscopy. rsc.org

The Distinctive Utility of Paraformaldehyde 13c in Contemporary Academic Research

The use of Paraformaldehyde-¹³C offers distinct advantages in modern research, primarily due to its role as a stable, traceable source of one-carbon units. Its application spans various scientific disciplines, enabling detailed investigations that would be challenging with unlabeled formaldehyde (B43269).

In the field of materials science and polymer chemistry, Paraformaldehyde-¹³C is instrumental in studying the reaction mechanisms of formaldehyde-based resins. For instance, in the synthesis of phenol-formaldehyde resins, using ¹³C-labeled formaldehyde allows for precise tracking of the carbon atom via ¹³C-NMR spectroscopy. rsc.org This provides detailed insights into the formation of methylene (B1212753) bridges and other linkages within the polymer structure, helping to optimize resin quality and understand curing processes. rsc.org

In metabolic research, Paraformaldehyde-¹³C is emerging as a tool to probe the intricate network of one-carbon metabolism. Formaldehyde is now recognized not just as a toxin but also as an endogenously produced one-carbon unit that can influence epigenetic regulation by affecting the biosynthesis of S-adenosylmethionine (SAM), the primary methyl donor in cells. nih.govnih.gov Studies using ¹³C-labeled precursors help to elucidate the complex feedback loops and regulatory roles of formaldehyde in cellular metabolism.

Furthermore, in cell biology, paraformaldehyde is a widely used fixative for preserving cellular structures for microscopy. nih.govoup.com While not its primary research application, the principles of its chemical reactions with proteins and other biomolecules are fundamental. uwo.ca The use of isotopically labeled paraformaldehyde could, in principle, be used to study the fixation process itself in greater detail.

Scope and Objectives of Research Utilizing Paraformaldehyde 13c

Strategies for Isotopic Enrichment of Formaldehyde Precursors

The journey to synthesizing Paraformaldehyde-13C begins with the isotopic labeling of a formaldehyde precursor. The most direct precursor is formaldehyde itself, which can be enriched with carbon-13 through various methods.

One notable method for isotopic enrichment is laser-induced photopredissociation . This technique has proven to be highly selective for enriching rare stable isotopes like carbon-13 in formaldehyde. aip.org By utilizing high-resolution absorption spectra, specific transitions of 13C-substituted formaldehyde can be targeted with precision. aip.org For instance, researchers have successfully used a Ne-22 laser to achieve a 33-fold enrichment of carbon-13. aip.org This method's efficiency allows for the production of formaldehyde with up to 88% isotopic purity. aip.org

Another common strategy involves the use of commercially available, pre-enriched starting materials. Formaldehyde-13C is available as a solution, which serves as a direct precursor for polymerization. cymitquimica.com This approach bypasses the need for in-house enrichment, streamlining the synthesis process. These enriched formaldehyde solutions are often used in metabolic pathway and tracer studies due to the enhanced detection capabilities provided by the 13C isotope in techniques like nuclear magnetic resonance (NMR) spectroscopy. cymitquimica.com

Polymerization Techniques for the Generation of this compound

Once an enriched formaldehyde precursor is obtained, the next step is polymerization to form this compound. This process involves the controlled linking of formaldehyde units to create the polyoxymethylene chain.

Paraformaldehyde typically forms as a white precipitate in aqueous formaldehyde solutions, especially when stored at low temperatures. atamankimya.com The polymerization process can be managed to produce paraformaldehyde with a desired degree of polymerization, typically ranging from 8 to 100 units. atamankimya.com The synthesis can be achieved by concentrating a formaldehyde solution. For instance, a concentrated solution of 80-89% formaldehyde can be heated to 80-100°C and then cooled to induce polymerization. google.com

Controlled Synthesis for Specific Isotopic Placement

In many applications, the precise location of the isotopic label within the polymer is not critical, as the entire monomer unit is incorporated. However, controlled synthesis techniques can be employed when specific labeling patterns are desired, although this is more common in the synthesis of more complex polymers. For this compound, the primary goal is uniform enrichment of the repeating (-¹³CH₂O-) units. The polymerization of ¹³C-formaldehyde naturally leads to this uniform labeling. cymitquimica.com

Optimization of Reaction Conditions for High Yield and Purity of Labeled Polymer

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, pH, and reaction time. For example, in the synthesis of urea-formaldehyde resins, a related polycondensation reaction, response surface methodology has been used to determine optimal conditions such as a reaction temperature of 42.5 °C and a reaction time of 66.2 minutes to achieve high yields of the desired product. nih.gov While specific to a different system, this highlights the importance of systematic optimization.

For the preparation of paraformaldehyde, heating a concentrated formaldehyde solution to between 90-100°C followed by evaporation at reduced pressure (10-30 mm of mercury) until the still bottoms reach a temperature of 75-85°C has been shown to be an effective method. google.com The addition of a catalyst can accelerate the solidification of the polymer, especially if the initial formaldehyde concentration is below 87 wt. %. google.com

Isotopic Purity Assessment and Verification Techniques for Synthesized this compound

After synthesis, it is imperative to verify the isotopic purity of the this compound. Several analytical techniques are employed for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) being the most prominent.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful, non-invasive tool for this analysis. nih.gov Specifically, ¹³C-NMR spectroscopy can directly detect the presence and quantify the abundance of the ¹³C isotope. nih.govresearchgate.net The chemical shifts in the ¹³C-NMR spectrum provide information about the structure of the polymer, confirming the formation of paraformaldehyde. researchgate.netresearchgate.net Quantitative ¹³C-NMR, sometimes with the aid of relaxation agents, can be used to determine the isotopic purity with high accuracy. nih.gov Certificates of analysis for commercially available this compound often report isotopic purity as determined by NMR, with values typically exceeding 95% and often reaching ≥99 atom % ¹³C. lgcstandards.comsigmaaldrich.com

Mass Spectrometry (MS) is another critical technique for assessing isotopic enrichment. In secondary ion mass spectrometry (SIMS), for example, the mass-to-charge ratio of fragments from the polymer can be analyzed to differentiate between ¹²C and ¹³C isotopes. nih.govresearchgate.net This technique is particularly useful for depth profiling of polymer films and can provide detailed information about the distribution of the isotopic label. nih.govresearchgate.net Gas chromatography-isotope ratio mass spectrometry (GC-IRMS) is another method that can be used to determine the ¹³C/¹²C ratio in formaldehyde and its derivatives. acs.orgnih.gov

The following table summarizes the key techniques and findings related to the synthesis and analysis of this compound:

| Aspect | Method/Technique | Key Findings/Parameters | References |

| Isotopic Enrichment | Laser-Induced Photopredissociation | Achieved up to 33-fold enrichment of ¹³C in formaldehyde. | aip.org |

| Polymerization | Heating and Cooling of Concentrated Formaldehyde Solution | Heating to 80-100°C followed by cooling induces polymerization. | google.com |

| Polymerization | Evaporation at Reduced Pressure | Heating to 90-100°C and evaporation at 10-30 mm Hg. | google.com |

| Purity Assessment | ¹³C-NMR Spectroscopy | Non-invasive method to confirm structure and quantify isotopic purity. | nih.govresearchgate.net |

| Purity Assessment | Mass Spectrometry (SIMS, GC-IRMS) | Differentiates between ¹²C and ¹³C to determine isotopic ratio. | nih.govresearchgate.netacs.orgnih.gov |

| Commercial Purity | Certificate of Analysis | Isotopic purity often ≥99 atom % ¹³C. | lgcstandards.comsigmaaldrich.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy in 13C-Labeled Compound Research

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of atomic nuclei. nih.govnih.gov In the context of 13C-labeling studies, it is an indispensable tool for identifying the precise location of the 13C isotope within a molecule. nih.gov

Application of 13C NMR for Monitoring Isotopic Incorporation

One-dimensional (1D) 13C NMR spectroscopy is a direct method to observe the incorporation of the 13C label from this compound into various metabolites. When a molecule becomes enriched with 13C, the corresponding signals in the 13C NMR spectrum increase in intensity, providing clear evidence of isotopic incorporation. The chemical shift of the 13C nucleus is highly sensitive to its local electronic environment, allowing for the identification of the specific carbon atom that has been labeled. researchgate.net

For instance, if this compound is used in a cell culture experiment to trace one-carbon metabolism, key metabolites such as serine, glycine (B1666218), and purine (B94841) nucleotides can become labeled. By comparing the 13C NMR spectra of extracts from cells grown with and without this compound, the newly incorporated 13C atoms can be identified and assigned.

Table 1: Illustrative 13C NMR Chemical Shifts for Monitoring Isotopic Incorporation from this compound into Serine

| Carbon Position in Serine | Representative Chemical Shift (ppm) without 13C Labeling | Expected Observation with 13C Labeling from this compound |

| C1 (Carboxyl) | ~172 | No significant change in intensity |

| C2 (Alpha-carbon) | ~57 | No significant change in intensity |

| C3 (Beta-carbon) | ~62 | Significant increase in signal intensity |

This table illustrates the expected changes in a 13C NMR spectrum. The C3 of serine is derived from a one-carbon unit, and thus its signal intensity is expected to increase upon labeling with this compound.

Multidimensional NMR Techniques for Elucidating Carbon Skeletal Connectivity

While 1D 13C NMR confirms the presence and position of a label, multidimensional NMR techniques are essential for elucidating the connectivity between carbon atoms, thereby mapping the carbon skeleton of a molecule. nih.gov This is particularly crucial for understanding how the 13C label from this compound is integrated into larger metabolic products.

One of the most powerful experiments for this purpose is the Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE) . This 2D NMR technique directly observes 13C-13C scalar couplings, providing unambiguous evidence of adjacent carbon atoms. nih.gov In a sample highly enriched with 13C, such as metabolites derived from a this compound tracer experiment, the sensitivity of the INADEQUATE experiment is significantly enhanced, allowing for the direct tracing of the carbon-carbon bonds formed during metabolism.

Other important multidimensional techniques include:

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates the chemical shifts of 1H and 13C nuclei that are directly bonded. frontiersin.org It is highly sensitive and helps in assigning the 13C signals by correlating them to their attached protons.

Table 2: Representative 2D NMR Correlations for a Hypothetical Metabolite Labeled with this compound

| 2D NMR Experiment | Observed Correlation | Interpretation |

| HSQC | 1H at 3.8 ppm with 13C at 62 ppm | The proton at 3.8 ppm is directly attached to the carbon at 62 ppm (e.g., the labeled C3 of serine). |

| HMBC | 1H at 3.8 ppm with 13C at 57 ppm | The proton on the labeled carbon is 2-3 bonds away from the carbon at 57 ppm (e.g., the alpha-carbon of serine). |

| INADEQUATE | 13C at 62 ppm with 13C at 57 ppm | The labeled carbon at 62 ppm is directly bonded to the carbon at 57 ppm, confirming the C3-C2 bond in serine. |

Mass Spectrometry (MS) for Isotopic Tracing and Metabolite Identification

Mass spectrometry is another cornerstone technique for isotopic tracing studies, offering exceptional sensitivity and the ability to analyze complex mixtures. lcms.cz MS measures the mass-to-charge ratio (m/z) of ions, allowing for the differentiation of molecules based on their isotopic composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Labeled Metabolite Profiling

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. thermofisher.com For many metabolites, a derivatization step is required to increase their volatility. thermofisher.com In the context of tracing 13C from this compound, GC-MS can be used to profile the labeling patterns in a wide range of central carbon metabolites, such as amino acids and organic acids. plos.orgbiorxiv.org

When a metabolite incorporates one or more 13C atoms, its molecular weight increases, resulting in a shift in the m/z value of its corresponding ion in the mass spectrum. By analyzing the distribution of these mass isotopomers (molecules of the same compound that differ only in their isotopic composition), the extent of 13C labeling can be quantified. The fragmentation patterns observed in GC-MS can also provide information about the position of the label within the molecule. oup.com

Table 3: Illustrative Mass Isotopomer Distribution of a Derivatized Amino Acid after Labeling with this compound

| Mass Isotopomer | m/z | Relative Abundance (Unlabeled) | Relative Abundance (Labeled) | Interpretation |

| M+0 | 300 | 100% | 50% | Represents the molecule with no 13C label. |

| M+1 | 301 | 15% | 100% | Represents the molecule with one 13C atom incorporated from this compound. |

| M+2 | 302 | 1% | 10% | Represents a smaller fraction of molecules that may have incorporated two 13C atoms or natural abundance isotopes. |

This table provides a hypothetical example of how the mass isotopomer distribution of an amino acid derivative might change upon incorporation of a single carbon atom from this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Labeled Compounds

For non-volatile and thermally labile compounds, such as nucleotides, coenzymes, and larger lipids, LC-MS is the analytical method of choice. frontiersin.orgresearchgate.net Liquid chromatography separates the components of a complex mixture in the liquid phase before they are introduced into the mass spectrometer.

LC-MS is particularly powerful for tracing the 13C label from this compound into pathways such as the folate cycle and purine and pyrimidine (B1678525) biosynthesis. The high-resolution mass analyzers available in modern LC-MS systems can accurately determine the mass of the labeled metabolites, allowing for confident identification and quantification of isotopic enrichment. nih.gov Tandem mass spectrometry (MS/MS) capabilities further enhance the analysis by fragmenting the labeled parent ion and analyzing the resulting daughter ions, which can help to pinpoint the location of the 13C label within the molecular structure. pomics.com

Isotope Ratio Mass Spectrometry (IRMS) in Carbon Cycle Studies

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique designed for the high-precision measurement of stable isotope ratios, such as ¹³C/¹²C. scielo.br In studies utilizing this compound, IRMS is instrumental in tracing the flow of the labeled carbon through metabolic pathways, food webs, and entire ecosystems, providing a time-integrated view of nutrient assimilation. scielo.brscielo.br The technique measures the ratio of the heavy isotope (¹³C) to the light isotope (¹²C) in a sample relative to an international standard, typically Vienna Pee Dee Belemnite (V-PDB). scielo.brgeoscienceworld.org The results are expressed in delta (δ) notation in parts per thousand (‰). scielo.br

When an organism or system is exposed to a substrate enriched with ¹³C, such as metabolites derived from this compound, the assimilated carbon alters the natural ¹³C/¹²C ratio of its tissues or products. By analyzing samples over time with IRMS, researchers can quantify the rate of carbon turnover and identify which metabolic pathways are active. scielo.brscielo.br For example, studies have used ¹³C-labeled substrates to track carbon assimilation in organisms ranging from sponges to piglets, demonstrating how dietary components are incorporated into specific tissues like the brain. scielo.brresearchgate.net

The precision of IRMS is critical, as it can detect subtle changes in isotopic composition. Modern IRMS instruments can achieve a precision of 0.2‰ or better. scielo.brgeoscienceworld.org This sensitivity allows for the detailed study of isotope fractionation—the slight partitioning of heavy and light isotopes during physical and chemical processes—which provides further insight into reaction mechanisms and metabolic processing. nih.govoup.com For instance, analyzing the δ¹³C values of specific amino acids can reveal their biosynthetic origins and the flow of carbon through specific metabolic networks. oup.com

It is important to note that sample preparation methods, such as preservation in formaldehyde, can potentially alter the δ¹³C values of a sample, which must be accounted for with appropriate correction factors or by using alternative preservation methods like freezing or drying. ifremer.fr

| Study Focus | ¹³C Source | Sample Analyzed | Key Finding (δ¹³C) | Reference |

|---|---|---|---|---|

| Amino Acid Synthesis | Formaldehyde (δ¹³C = -42.6‰) & Glycolaldehyde (δ¹³C = -16.7‰) | Synthetic Amino Acids | Synthesized glycine and alanine (B10760859) showed significant ¹³C enrichment, with δ¹³C values up to +41‰ and +52‰, respectively. | nih.gov |

| Animal Metabolism | ¹³C-enriched diet vs. standard diet | Piglet Brain Tissue | Switching from a C4 plant-based diet (corn) to a C3 plant-based diet (rice) caused a measurable shift in tissue δ¹³C, allowing for carbon turnover calculation. | scielo.brscielo.br |

| Marine Trophodynamics | ¹³C-enriched DOM, POM, bacteria | Sponge Tissue (Halisarca caerulea) | Demonstrated direct assimilation of Dissolved Organic Matter (DOM) by the sponge, evidenced by ¹³C enrichment in tissue fatty acids. | researchgate.net |

| Atmospheric Chemistry | Atmospheric Formaldehyde | Formaldehyde trapped from air samples | Developed a method for δ¹³C analysis of atmospheric formaldehyde with a precision of ±1.1‰, enabling source apportionment. | acs.org |

Hyphenated Techniques for Comprehensive Isotopic Analysis

To achieve a comprehensive understanding of the fate of ¹³C from this compound, a single analytical technique is often insufficient. Hyphenated techniques, which couple a separation method with a detection method, provide a powerful solution for analyzing complex mixtures. ijpsjournal.com These integrated systems leverage the separation power of chromatography with the specificity and sensitivity of mass spectrometry, enabling the separation, identification, and quantification of multiple ¹³C-labeled compounds in a single run. shimadzu.comjocpr.com

Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used for the analysis of volatile and semi-volatile compounds. shimadzu.com When tracing ¹³C from this compound, analytes are often chemically modified through derivatization to increase their volatility and improve chromatographic separation. service.gov.uk For example, formaldehyde and its metabolites can be reacted with agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) or cysteamine (B1669678) before GC-MS analysis. service.gov.ukresearchgate.net The mass spectrometer then detects the mass shift in the fragments of the derivatized ¹³C-labeled analyte compared to its unlabeled counterpart, confirming its origin from the tracer. shimadzu.com

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with HRMS (LC-HRMS), is exceptionally versatile for analyzing a wide range of non-volatile and thermally sensitive biomolecules. acs.orgnih.gov In metabolic studies, LC-MS can separate complex mixtures of metabolites from biological extracts. The subsequent MS analysis provides precise mass data for both the native metabolites and their ¹³C-labeled isotopologues, which co-elute but are distinguished by their m/z values. acs.org This allows for untargeted profiling of all metabolites derived from the ¹³C tracer, offering a global view of metabolic activity. acs.orgnih.gov Tandem MS (LC-MS/MS) further enhances specificity by selecting a parent ion and analyzing its fragmentation pattern, which is invaluable for structural elucidation and differentiating between isomers. nih.gov

The combination of separation techniques with Isotope Ratio Mass Spectrometry (e.g., GC-C-IRMS) allows for compound-specific isotope analysis. nih.gov This technique separates individual compounds before they enter the IRMS, providing δ¹³C values for each specific analyte rather than just the bulk sample. This level of detail is crucial for elucidating complex biogeochemical and metabolic pathways. nih.govoup.com

| Technique | Principle | Typical Analytes | Key Advantages for ¹³C-Tracing | Reference |

|---|---|---|---|---|

| GC-MS | Separates volatile compounds; MS provides mass-based identification. | Volatile organic compounds, derivatized aldehydes and acids. | Excellent for separating simple mixtures; confirms isotope incorporation via mass shift in fragments. | shimadzu.comresearchgate.net |

| LC-MS/MS | Separates non-volatile compounds; tandem MS provides structural information and high specificity. | Amino acids, nucleotides, sugars, lipids, peptides, DNA adducts. | Highly sensitive and specific; differentiates isomers; quantifies adducts from labeled precursors like [¹³CD₂]-formaldehyde. | service.gov.uknih.gov |

| LC-HRMS | Couples liquid chromatography with high-resolution mass detection. | Wide range of metabolites in complex biological matrices. | Enables untargeted profiling of all tracer-derived metabolites; high confidence in identification via accurate mass. | acs.orgnih.gov |

| GC-C-IRMS | Separates compounds via GC, which are then combusted to CO₂ for IRMS analysis. | Amino acids, fatty acids, specific atmospheric pollutants. | Provides compound-specific isotope ratios (δ¹³C), revealing precise pathways of carbon flow. | nih.govacs.org |

Investigation of C1 Assimilation and Dissimilation Pathways in Microbial Systems

The use of this compound as a source for 13C-formaldehyde is instrumental in tracing the flow of single-carbon units through the metabolic networks of microorganisms, especially those capable of utilizing C1 compounds as their sole source of carbon and energy.

Methylotrophs and methanotrophs are microorganisms that can utilize reduced one-carbon compounds, such as methanol and methane (B114726), respectively. mdpi.com Formaldehyde is a key intermediate in the metabolism of these organisms. mdpi.commdpi.comresearchgate.net By introducing 13C-formaldehyde derived from this compound into their growth environment, researchers can track the incorporation of the 13C label into various cellular components, thereby mapping the pathways of carbon assimilation and dissimilation.

In methanotrophic bacteria, for instance, 13C-labeled methane (13CH4) has been used to trace carbon flow. These studies have revealed that methanotrophs can assimilate carbon through different pathways, such as the ribulose monophosphate (RuMP) pathway in Type I methanotrophs and the serine cycle in Type II methanotrophs. mdpi.comresearchgate.net While these studies often use 13CH4, the principles of carbon tracing are directly applicable to the use of 13C-formaldehyde. The assimilation of formaldehyde in Type II methanotrophs involves its oxidation to formate (B1220265) and subsequent incorporation into the serine cycle. mdpi.com In a study on Methylosinus trichosporium OB3b, 13C-labeling experiments were crucial in identifying the ethylmalonyl-CoA (EMC) pathway's role in glyoxylate (B1226380) regeneration, a key step in the serine cycle. mdpi.com

Similarly, in the facultative methylotroph Bacillus methanolicus, 13C metabolic flux analysis (13C-MFA) has been employed to compare its metabolic states when grown on methanol versus other carbon sources. nih.gov These studies highlight the central role of the RuMP pathway in methanol assimilation. nih.gov The use of 13C-labeled C1 substrates allows for the quantification of fluxes through these central metabolic routes.

A summary of key findings from tracing carbon flow in these organisms is presented in the interactive table below.

| Organism Type | Key Pathway Investigated | 13C Tracer Used (or equivalent principle) | Major Finding | Reference |

|---|---|---|---|---|

| Type I Methanotrophs | Ribulose Monophosphate (RuMP) Pathway | 13CH4 | Primary route for formaldehyde assimilation. | mdpi.comresearchgate.net |

| Type II Methanotrophs | Serine Cycle and Ethylmalonyl-CoA (EMC) Pathway | 13CH4 | Formaldehyde is oxidized to formate before assimilation; EMC pathway is essential for glyoxylate regeneration. | mdpi.com |

| Facultative Methylotrophs (e.g., B. methanolicus) | Ribulose Monophosphate (RuMP) Pathway | 13C-Methanol | Demonstrated greater flux through the RuMP cycle compared to the TCA cycle during methylotrophic growth. | nih.gov |

This compound is also pivotal in dissecting the enzymatic pathways responsible for formaldehyde's oxidation and its interaction with the tetrahydrofolate (THF) cycle. Formaldehyde dehydrogenase is a key enzyme in the dissimilation pathway, converting formaldehyde to formate. researchgate.net In some methylotrophs, this is a critical step for both detoxification and energy generation. researchgate.net

The tetrahydrofolate pathway is central to one-carbon metabolism, where THF acts as a carrier of C1 units at different oxidation states. nih.gov Formaldehyde can react spontaneously with THF to form 5,10-methylene-THF, a key intermediate for the biosynthesis of purines, thymidylate, and certain amino acids. nih.govmdpi.com However, the in vivo significance of this spontaneous reaction versus enzyme-catalyzed pathways has been a subject of investigation.

Studies using 13C-labeled formaldehyde have helped to clarify these mechanisms. For example, research on Methylobacterium extorquens AM1 showed that while a spontaneous reaction between formaldehyde and THF can occur, the primary route for methylene-H4F formation during methylotrophic growth involves the conversion of formaldehyde to formate via a tetrahydromethanopterin (H4MPT)-dependent pathway, followed by the action of H4F-dependent enzymes. mdpi.comresearchgate.net In human cells, it has been demonstrated that formaldehyde detoxification via alcohol dehydrogenase 5 (ADH5) generates formate, which can then enter the one-carbon cycle to support nucleotide synthesis. nih.gov Tracing experiments with [13C]formaldehyde confirmed its incorporation into deoxyadenosine (B7792050) and thymidine (B127349) in DNA. nih.gov

The table below details research findings on the elucidation of these pathways using 13C-formaldehyde.

| Pathway/Enzyme | Organism/System | 13C Tracer | Key Finding | Reference |

|---|---|---|---|---|

| Formaldehyde Dehydrogenase | Pichia pastoris | 13C-Methanol (producing 13C-Formaldehyde) | In the dissimilation pathway, formaldehyde is oxidized to CO2 by formaldehyde dehydrogenase (FLD), S-hydroxymethyl glutathione (B108866) hydrolase (FGH), and formate dehydrogenase (FDH). | researchgate.net |

| Tetrahydrofolate (THF) Pathway | Escherichia coli | Sarcosine-(methyl-13C) (producing 13C-Formaldehyde) | Unequivocally confirmed that 5,10-methylene-THF is derived from formaldehyde, leading to the labeling of methionine and histidine. | mdpi.com |

| Tetrahydrofolate (THF) Pathway | Human Cells | [13C]Formaldehyde | Demonstrated that formaldehyde detoxification generates formate that supports nucleotide synthesis, with the 13C label traced into DNA nucleosides. | nih.gov |

| Tetrahydrofolate (THF) Pathway | Methylobacterium extorquens AM1 | Deuterated Methanol (producing deuterated Formaldehyde) | Showed that the dominant route for methylene-H4F formation is via formate, not direct condensation of formaldehyde with THF. | researchgate.net |

Tracing Carbon Flow in Methylotrophic and Methanotrophic Organisms

Quantitative Metabolic Flux Analysis (MFA) Using 13C-Isotopomer Distribution

Beyond qualitative pathway tracing, this compound enables the quantitative analysis of metabolic fluxes (13C-MFA). This powerful technique measures the rates of metabolic reactions within a network by analyzing the distribution of 13C isotopes in metabolic intermediates and end products.

A successful 13C-MFA experiment begins with a careful experimental design. This includes the selection of the isotopic tracer, the design of labeling experiments, and the choice of analytical methods. sci-hub.senih.gov When using this compound, it is depolymerized to provide 13C-formaldehyde, which is then introduced to the biological system.

The design often involves parallel labeling experiments, where, for example, cells are grown with different 13C-labeled substrates under identical conditions to improve the precision of flux estimations. creative-proteomics.com For instance, one experiment might use [1,2-13C]glucose while a parallel experiment uses [U-13C]glutamine to better resolve fluxes in different parts of central carbon metabolism. nih.gov In the context of C1 metabolism, a study might compare the labeling patterns from 13C-formaldehyde with those from 13C-methanol or 13C-formate to dissect the relative contributions of different C1 assimilation and dissimilation routes.

The choice of tracer is critical and depends on the specific metabolic pathways of interest. nih.gov For studying formaldehyde assimilation, 13C-formaldehyde is the most direct tracer. The experimental setup must ensure that the organism is at a metabolic and isotopic steady state, or alternatively, isotopically non-stationary MFA (INST-MFA) can be used to analyze dynamic labeling patterns. asm.org

After incubating the biological system with the 13C tracer, metabolites are extracted, and their isotopic labeling patterns are measured. The primary analytical techniques for this are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), which can determine the mass isotopomer distribution (MID) of metabolites. creative-proteomics.comnih.gov The MID refers to the relative abundance of molecules of a particular metabolite with different numbers of 13C atoms.

For example, in a study using 13C-formaldehyde, the labeling pattern of amino acids derived from central metabolic pathways would be analyzed. Alanine, derived from pyruvate, would show a specific labeling pattern depending on whether the 13C from formaldehyde entered the central metabolism via the RuMP pathway or the serine cycle. This data is then corrected for the natural abundance of 13C to obtain the excess isotopomer distribution caused by the tracer.

The final step in 13C-MFA is to estimate the intracellular metabolic fluxes by fitting a mathematical model to the experimental isotopomer data. sci-hub.se This involves creating a model of the organism's central carbon metabolism, including the stoichiometry of the reactions and the carbon atom transitions for each reaction.

The model is then used to simulate the expected isotopomer distributions for a given set of metabolic fluxes. The fluxes are then computationally optimized to minimize the difference between the simulated and experimentally measured isotopomer distributions. nih.gov This process yields a flux map, which is a quantitative representation of the reaction rates throughout the metabolic network. Statistical analysis is then performed to assess the goodness-of-fit and to determine the confidence intervals for the estimated fluxes. sci-hub.se

The table below summarizes the key steps and considerations in quantitative 13C-MFA.

| MFA Step | Description | Key Considerations | Reference |

|---|---|---|---|

| Experimental Design | Planning the labeling experiment, including the choice of 13C tracer and culture conditions. | Selection of optimal tracer to resolve fluxes of interest, use of parallel labeling experiments, achieving metabolic and isotopic steady state. | sci-hub.senih.govnih.gov |

| Data Acquisition | Culturing the organism with the 13C tracer, extracting metabolites, and measuring isotopomer distributions using MS. | Accurate quantification of mass isotopomer distributions (MIDs), correction for natural 13C abundance. | creative-proteomics.comnih.gov |

| Mathematical Modeling | Constructing a metabolic model, simulating isotopomer labeling, and estimating fluxes by fitting the model to the data. | Accurate metabolic network reconstruction, correct carbon atom transitions, statistical validation of flux estimates. | nih.govsci-hub.se |

Data Acquisition and Processing for Isotopomer Analysis

Unraveling Complex Biosynthetic Routes Involving C1 Transfers in Non-Clinical Systems

The use of this compound is particularly valuable in dissecting biosynthetic pathways that rely on the transfer of one-carbon units. These C1 units are fundamental building blocks for a wide array of essential biomolecules. By introducing 13C-labeled formaldehyde, scientists can follow the journey of the labeled carbon as it is incorporated into various cellular components, thereby mapping and quantifying the activity of these pathways.

One-carbon metabolism is intricately linked to the synthesis of key macromolecules. The tetrahydrofolate (THF) cycle, a central hub for C1 units, captures the carbon from sources like serine or formaldehyde and distributes it for various biosynthetic processes. This compound provides a direct means to probe this network. When cells are cultured with this labeled substrate, the 13C isotope is transferred to THF, creating 13C-methyl-THF, 13C-methylene-THF, and 13C-formyl-THF. These activated C1 donors are then utilized in the synthesis of other molecules.

Amino Acids: The synthesis of serine, glycine, and methionine is tightly coupled to C1 metabolism. For instance, the 13C label from this compound can be traced into the side chain of serine and the carbon backbone of glycine. Furthermore, the methyl group of methionine is often derived from 13C-methyl-THF, allowing for direct measurement of its de novo synthesis rate.

Nucleotides: The biosynthesis of purines (adenine and guanine) and the pyrimidine thymine (B56734) requires C1 units. Two carbon atoms in the purine ring and the methyl group of thymine are donated by the THF cycle. Using this compound, the incorporation of the 13C label into the DNA and RNA of an organism can be quantified, providing a measure of nucleotide synthesis flux. acs.org

Lipids: While the primary backbones of fatty acids are built from two-carbon acetyl-CoA units, C1 metabolism plays a supporting role, particularly in generating cofactors like NADPH. mdpi.com More directly, some modifications to lipids and related molecules can involve methylation. Isotopic labeling studies using 13C tracers can reveal the contribution of different carbon sources to lipid biosynthesis. mdpi.comresearchgate.net By analyzing the mass isotopologue distribution in these macromolecules using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can quantify the contribution of formaldehyde to their production. creative-proteomics.commdpi.com

Table 1: Representative Findings from 13C Tracing into Biomolecules This table illustrates the type of data obtained from stable isotope tracing studies. The specific use of this compound would yield analogous results for C1-dependent pathways.

| Biomolecule Class | Analyte Example | 13C Label Source (Example) | Key Finding | Analytical Technique | Reference |

|---|---|---|---|---|---|

| Amino Acids | Serine | 13C-Glucose | Demonstrated significant carbon flux from glycolysis into serine synthesis pathway. | GC-MS | nih.gov |

| Nucleotides | Purines (in DNA) | 13C-Glucose | Quantified the contribution of the pentose (B10789219) phosphate (B84403) pathway and folate cycle to de novo nucleotide synthesis. | LC-MS/MS | acs.org |

| Lipids | Palmitate (C16:0) | 13C-Glutamine | Revealed the activity of reductive carboxylation for lipogenesis in certain cell types. | GC-MS | mdpi.comresearchgate.net |

Methylation and formylation are crucial biochemical reactions involved in regulating protein function, signaling, and biosynthesis. This compound is an ideal tool for studying the sources and fluxes of these C1 modifications.

Methylation: S-adenosyl-L-methionine (SAM) is the universal methyl donor for most methylation reactions. The methyl group of SAM is regenerated through the methionine cycle, which utilizes a methyl group from 5-methyl-THF. By supplying this compound, the 13C label is incorporated into the SAM pool. This allows researchers to trace the 13C-methyl group onto its various targets, including DNA, RNA, histones, and other proteins and metabolites. This approach can quantify the rates of specific methylation events and identify novel methylation pathways.

Formylation: N-formylation is another important modification, particularly in the initiation of protein synthesis in bacteria (N-formylmethionine) and in various other metabolic pathways. The formyl group is typically donated by 10-formyl-THF. Using this compound, the flux through formylation pathways can be assessed by measuring the incorporation of the 13C label into formylated products. Studies in chemical synthesis have demonstrated the efficacy of paraformaldehyde as a C1 source for N-formylation and N-methylation of amines, highlighting its potential for tracing these reactions in biological contexts. acs.orgresearchgate.netrsc.org

Table 2: Applications of this compound in Studying C1 Transfer Reactions

| Reaction Type | Key C1 Donor | Biological Process Example | Information Gained with this compound | Potential System | Reference |

|---|---|---|---|---|---|

| Methylation | S-Adenosyl-L-methionine (from 5-methyl-THF) | Histone methylation (Epigenetics) | Quantification of histone turnover and modification rates. | Eukaryotic cell culture | medchemexpress.com |

| Formylation | 10-formyl-THF | Purine synthesis | Measurement of de novo purine biosynthesis flux. | Microorganisms, mammalian cells | acs.org |

| N-Methylation | Formaldehyde/Formate | Amine metabolism | Tracing the C1 source for the synthesis of methylated amines. | Microbial systems | researchgate.netresearchgate.net |

Tracing Carbon into Amino Acids, Nucleotides, and Lipids

Enzymatic Mechanism Elucidation via Isotopic Labeling

Stable isotopes are a cornerstone of mechanistic enzymology. This compound can be used to probe the mechanisms of enzymes that bind or process formaldehyde or other C1 units. By analyzing the fate of the 13C label in the enzyme's products or in enzyme-substrate intermediates, it is possible to decipher complex reaction steps.

For example, in enzymes that catalyze the condensation of formaldehyde with another substrate, the use of this compound can confirm the origin of a specific carbon atom in the final product. It can also be used in kinetic isotope effect (KIE) studies. A KIE occurs when the isotopic substitution of an atom involved in a bond-breaking or bond-forming step of a reaction causes a change in the reaction rate. By comparing the reaction rate with unlabeled paraformaldehyde to that with this compound, researchers can determine if the C-H or C-O bond cleavage of formaldehyde is a rate-limiting step in the enzymatic mechanism.

This approach is broadly applicable to enzymes within the folate cycle, such as serine hydroxymethyltransferase, and to formaldehyde-detoxifying enzymes like formaldehyde dehydrogenase. dergipark.org.tr The precise location of the 13C label in the products, identified by NMR or MS, provides unambiguous evidence for proposed reaction mechanisms.

Table 3: Elucidating Enzymatic Mechanisms with Isotopic Labeling

| Enzyme Class | Example Enzyme | Investigative Method | Mechanistic Insight from 13C Labeling | Reference |

|---|---|---|---|---|

| Transferases | Serine Hydroxymethyltransferase (SHMT) | 13C-NMR of products | Confirms the transfer of the 13C-C1 unit from formaldehyde to tetrahydrofolate, forming 5,10-methylene-THF. | researchgate.net |

| Oxidoreductases | Formaldehyde Dehydrogenase | Kinetic Isotope Effect (KIE) | Determines if C-H bond cleavage is the rate-limiting step in the oxidation of formaldehyde to formate. | dergipark.org.tr |

| Lyases | Deoxyribose-phosphate aldolase (B8822740) (DERA) | Mass Spectrometry of trapped intermediates | Identifies which atoms from the substrates (e.g., acetaldehyde (B116499) and glyceraldehyde-3-phosphate) form the final product backbone. A similar principle applies to C1-utilizing enzymes. | pnas.org |

Preparation of Complex 13C-Labeled Organic Molecules as Research Probes

The use of this compound is fundamental in synthesizing complex organic molecules that serve as probes in various scientific fields. By introducing a 13C-labeled carbon, researchers can track, quantify, and characterize molecules and their interactions with high precision.

Synthesis of Isotopically Labeled Standards for Analytical Method Development

This compound is instrumental in the synthesis of isotopically labeled internal standards, which are essential for developing robust and accurate analytical methods, particularly in mass spectrometry and positron emission tomography (PET). nih.govnih.gov

A notable application is the synthesis of precursors for PET tracers. For instance, isotopically labeled this compound is used in a one-pot reaction to generate [13C]2,2,2-trifluoroethoxy compounds. nih.gov In this process, the reaction of [13C]paraformaldehyde with potassium tert-butoxide and fluoroform produces a [13C]CF3CH2OK synthon. This labeled synthon can then be used to introduce a 13C-labeled 2,2,2-trifluoroethoxy group into various organic molecules, creating valuable probes for PET imaging studies. nih.gov The ability to create these labeled molecules with high isotopic enrichment is critical for their function as tracers and standards in advanced medical diagnostics. nih.gov

Generation of Labeled Precursors for Advanced Material Science Research

In material science, understanding the structure and bonding within complex materials like thermosetting resins and composites is critical. This compound provides a method to create labeled precursors for these materials, allowing for detailed structural analysis of the final product. researchgate.net

Researchers have synthesized phenol-formaldehyde (PF) resins using 13C-labeled paraformaldehyde to study the adhesive bondlines in wood composites. researchgate.net By incorporating the 13C label, it becomes possible to use solid-state NMR spectroscopy to directly observe the chemical changes occurring during the curing process. The signals from the 13C-enriched methylene and hydroxymethyl carbons in the resin can be clearly distinguished from the natural abundance carbon signals of the wood, enabling a precise determination of the degree of adhesive cure. researchgate.net

| Labeled Precursor | Starting Materials | Analytical Technique | Research Application | Reference |

|---|---|---|---|---|

| 13C-Phenol-Formaldehyde (PF) Resin | Phenol (B47542), this compound | 13C CP/MAS NMR | Studying adhesive cure and bondline morphology in wood composites. | researchgate.net |

| 13C-Lignin-Formaldehyde (LF) Resin | Lignin, 13C-Formaldehyde | 2D 13C–13C Solid-State NMR | Investigating reaction mechanisms and the 3D network structure of bio-based resins. | rsc.org |

| 13C,15N-Polymeric Methylenebis(phenylisocyanate) (pMDI) | 15N-Aniline, Paraformaldehyde, 13C-Phosgene | Solid-State NMR | Detecting and characterizing covalent urethane (B1682113) linkages between the adhesive and solid wood. | cnrs.fr |

Mechanistic Investigations of Organic Reactions Involving C1 Synthons

Isotopic labeling with this compound is a powerful tool for elucidating the mechanisms of complex organic reactions. numberanalytics.com By replacing a standard carbon atom with its heavier 13C isotope, chemists can follow its path through a reaction sequence, distinguish between competing pathways, and characterize transient intermediates and transition states. numberanalytics.comacs.org

Elucidation of Reaction Pathways and Transition States via Isotopic Labeling

One of the most definitive methods for mechanistic elucidation is the measurement of kinetic isotope effects (KIEs). A KIE is the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. By using this compound, the 13C KIE can be determined for reactions involving the transfer of a formaldehyde-derived unit.

A clear example is the study of the Lewis acid-catalyzed ene reaction between 2-methyl-2-butene (B146552) and formaldehyde (derived from paraformaldehyde). acs.org Researchers used natural abundance NMR to determine the 13C and 2H KIEs to distinguish between a concerted mechanism and a stepwise mechanism involving a cationic intermediate. The results supported a stepwise pathway with a reversibly formed open classical cation and a rate-limiting proton transfer step. acs.org

| Isotope Effect | Value (klight/kheavy) | Interpretation | Reference |

|---|---|---|---|

| 13C (at formaldehyde carbon) | 1.002 ± 0.005 | No significant KIE, suggesting C-O bond rehybridization is not in the rate-limiting step. | acs.org |

| 2H (at C3 of ene) | 0.99 ± 0.03 | Inverse KIE, consistent with sp2 to sp3 rehybridization at this position. | acs.org |

| 2H (at C4 methyl of ene) | 1.97 ± 0.12 | Significant primary KIE, indicating that C-H bond breaking at this position is part of the rate-limiting step. | acs.org |

Studying Carbonyl Additions and Formylation Reactions

Paraformaldehyde serves as a key source of a formyl group or a C1 electrophile in carbonyl addition and formylation reactions. scirp.orgwikipedia.org The use of this compound in these reactions allows for detailed mechanistic analysis. For example, in the metal-free decarboxylative coupling of phenylpropiolic acid and morpholine (B109124), paraformaldehyde is a key reactant. umich.edu NMR studies, which could be enhanced by 13C labeling, have shown that the reaction proceeds through hemiaminal and bisaminal intermediates formed from morpholine and paraformaldehyde, with the hemiaminal being the more reactive species. umich.edu

Another important class of reactions is the ortho-formylation of phenols, which converts them into valuable salicylaldehydes. uio.no These reactions often use paraformaldehyde in the presence of a magnesium salt and a base. While not always studied with isotopic labels, the use of this compound would allow for unambiguous tracking of the formyl group's introduction onto the aromatic ring, helping to confirm the proposed mechanisms involving coordination to the metal center. wikipedia.orguio.no

Synthesis of Isotopically Labeled Polymeric Precursors

The synthesis of isotopically labeled polymeric precursors is a direct and impactful application of this compound. These labeled precursors are not the final material but the monomers or oligomers that undergo polymerization. rsc.orgcnrs.fr The ability to synthesize these building blocks with 13C enrichment is crucial for subsequent studies on polymerization kinetics and final material structure.

For instance, the synthesis of polymeric methylenebis(phenylisocyanate) (pMDI) resins, widely used as wood adhesives, begins with an acid-catalyzed condensation of aniline (B41778) and formaldehyde. cnrs.fr By using this compound in this initial step, along with other labeled reagents like 13C-phosgene, a doubly labeled (15N, 13C) isocyanate resin can be produced. This labeled precursor is essential for using solid-state NMR to provide clear, unambiguous evidence of covalent bond formation between the adhesive and the wood substrate. cnrs.fr Similarly, the synthesis of 13C-enriched resole phenol formaldehyde resins and lignin-formaldehyde resins provides the necessary precursors for detailed NMR analysis of curing reactions and material properties. rsc.orgresearchgate.net These labeled precursors are indispensable for developing a molecular-level understanding of adhesion and material performance.

Catalyst Design and Performance Evaluation Using Labeled Reactants

The strategic use of isotopically labeled compounds is a cornerstone of modern catalytic research, providing profound insights into complex reaction mechanisms and enabling the precise evaluation of catalyst performance. This compound, a polymer of ¹³C-labeled formaldehyde, serves as an invaluable tool in this domain. By introducing a "heavy" carbon isotope into the reactant pool, researchers can meticulously track the journey of the formaldehyde-derived carbon atom through intricate catalytic cycles. This ability to trace atomic pathways is fundamental to designing more efficient, selective, and robust catalysts.

The primary advantage of employing this compound lies in its capacity to elucidate reaction mechanisms that would otherwise remain obscure. The isotopic label acts as a beacon, allowing for the unambiguous identification of intermediates and products containing the formaldehyde carbon. This is particularly crucial in reactions with multiple potential pathways or where the reactant can engage in several transformations simultaneously. For instance, in the methanol-to-hydrocarbons (MTH) process, ¹³C-labeled formaldehyde has been used to demonstrate that formaldehyde reacts with alkenes via a Prins reaction to form dienes, which subsequently cyclize to produce aromatics. acs.org This mechanistic insight, gained by tracing the ¹³C label, clarified the role of formaldehyde in enhancing the aromatic cycle and influencing product distribution. acs.org

Beyond mechanistic studies, this compound is instrumental in the quantitative assessment of catalyst performance. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can readily distinguish between the ¹³C-labeled products and their unlabeled counterparts. This allows for precise measurements of key performance indicators, including reaction rates, catalyst activity, selectivity, and turnover numbers (TON).

In a study on the enantioselective intermolecular Prins reaction, deuterated paraformaldehyde (paraformaldehyde-d₂) was used alongside chiral catalysts to produce optically active deuterated 1,3-dioxanes. nih.gov This not only demonstrated the catalyst's ability to control stereochemistry but also showcased the modularity of using labeled reactants to synthesize valuable, isotopically labeled building blocks. nih.gov

The following table summarizes selected research findings where labeled formaldehyde was used to evaluate catalyst performance and probe reaction mechanisms:

| Catalyst System | Labeled Reactant | Analytical Technique(s) | Key Findings |

| ZSM-5 Zeolite | ¹³C-labeled formaldehyde | PEPICO, UV-vis, XRD, XPS | Traced the reaction pathway of formaldehyde to aromatics via the Prins reaction in the MTH process. acs.org |

| Chiral Imino-imidodiphosphate (iIDP) | Paraformaldehyde-d₂ | NMR, Computational Calculations | Demonstrated asymmetric synthesis of deuterated 1,3-dioxanes and suggested a concerted, asynchronous mechanism. nih.gov |

| [FeFe]-hydrogenase model complex | ¹³CH₂O | NMR, ESI-MS | Revealed the mechanism of formaldehyde inhibition, showing the formation of an NCH₂Fe linkage and subsequent label exchange between methylene groups. rsc.org |

| ThyX enzyme | ¹³C-labeled CH₂O | NMR, MS | Confirmed that ThyX directly uses formaldehyde as a methylene donor for dUMP methylation to form dTMP. nsf.gov |

These examples underscore the power of using this compound and other labeled formaldehydes in catalysis research. The detailed data obtained from such experiments are critical for a rational approach to catalyst design, enabling scientists to correlate specific structural features of a catalyst with its performance and to systematically optimize catalytic systems for desired chemical transformations.

Environmental and Geochemical Applications of Paraformaldehyde 13c As an Isotopic Tracer

Tracing the Fate and Transformation of Formaldehyde (B43269) in Aquatic and Terrestrial Ecosystems

The use of Paraformaldehyde-13C allows researchers to track the movement and fate of formaldehyde, a key organic compound, in both water and soil environments. This isotopic tracer helps to distinguish the introduced carbon from the large background of natural carbon, enabling precise measurement of its transformation and incorporation by living organisms and abiotic processes.

This compound is instrumental in elucidating the mechanisms by which formaldehyde is broken down in the environment. Studies have utilized 13C-labeled formaldehyde to track its degradation by microbial communities and through non-biological chemical reactions.

Research has shown that microorganisms in cloud water can transform 13C-labeled formaldehyde through various metabolic pathways, leading to the production of formate (B1220265) and methanol (B129727). iodp.org This indicates that microbes in the atmosphere can act as either a source or a sink for organic carbon, playing an active role in cloud chemistry. iodp.org In one study, three microbial strains were incubated with 13C-labeled formaldehyde, and the transformation products were identified using 13C Nuclear Magnetic Resonance (NMR) spectroscopy. iodp.org

Abiotic transformation pathways are also studied using this tracer. For instance, experiments on the dismutation of 13C-labeled paraformaldehyde have been conducted to understand non-biological methanol formation, helping to exclude certain reaction mechanisms like the direct reduction of carbon dioxide. soton.ac.uk

Table 1: Selected Research Findings on the Transformation of 13C-Labeled Formaldehyde

| Research Area | Organism/System | Labeled Compound | Key Findings | Analytical Method | Reference |

|---|---|---|---|---|---|

| Cloud Water Biodegradation | Microbial Strains | 13C-labeled formaldehyde | Transformation to formate and methanol via multiple metabolic pathways. | 13C NMR Spectroscopy | iodp.org |

| Polymer Biodegradation | Phanerochaete chrysosporium | 13C-labeled phenol-formaldehyde polymer | Detection of 13C-labeled phenol (B47542) as a degradation product. | GC-MS | ethz.ch |

| Abiotic Conversion | Ruthenium-catalyzed reaction | 13C-labeled paraformaldehyde | Dismutation to methanol without involving CO2 reduction. | 1H NMR Spectroscopy | soton.ac.uk |

Understanding how carbon is stored and processed in soils is critical for climate and ecosystem models. This compound, as a source of labeled formaldehyde, can be used to trace carbon uptake and allocation within soil microbial communities. While many studies use other 13C-labeled substrates like glucose or plant litter, the principles are directly applicable. cambridge.orgtohoku.ac.jp

When a 13C-labeled compound is introduced into the soil, the 13C acts as a tracer. Scientists can follow its path as it is mineralized to 13CO2, incorporated into microbial biomass, or becomes part of the soil organic matter. cdc.govcopernicus.org This technique, known as Stable Isotope Probing (SIP), can identify which microorganisms are actively consuming the substrate by analyzing the 13C enrichment in their cellular components like DNA, RNA, or phospholipid fatty acids (PLFAs). researchgate.net

For example, studies have used 13C-labeled tracers to show how drought can alter microbial carbon metabolism, shifting it from growth towards the production of stress-related volatile organic compounds. copernicus.orgacs.org Other research has demonstrated that land use and soil pH influence the incorporation of 13C from labeled litter into microbial biomass, affecting carbon use efficiency and the potential for long-term carbon storage. tohoku.ac.jp The use of 13C-labeled polymers has also confirmed that soil microorganisms can utilize carbon from biodegradable plastics, incorporating it into their biomass. nih.gov

Investigation of Biodegradation and Abiotic Transformation Processes

Atmospheric Chemistry Studies Involving Labeled Formaldehyde

Formaldehyde is a central molecule in atmospheric chemistry. It is a major intermediate in the oxidation of methane (B114726) and other volatile organic compounds (VOCs) and a key player in the production of tropospheric ozone and photochemical smog. kherkhergarcia.comunibe.chtohoku.ac.jp Using 13C-labeled formaldehyde allows for detailed investigation of its atmospheric lifecycle.

The primary removal processes for atmospheric formaldehyde are photolysis (breakdown by sunlight) and reaction with hydroxyl (OH) radicals. kherkhergarcia.comtohoku.ac.jp Introducing 13C-formaldehyde into controlled atmospheric simulation chambers enables researchers to trace the products of these degradation pathways accurately.

Studies have shown that the oxidation of formaldehyde by OH radicals can lead to the formation of formic acid, a component of acid rain. researchgate.net The use of isotopic labeling helps to quantify the rates of these reactions and identify the resulting products without interference from other carbon sources. While direct studies using this compound in this specific context are not abundant in the available literature, the principle is well-established in atmospheric chemistry research using other labeled compounds. The analysis of the stable carbon isotope ratio (δ13C) of naturally occurring atmospheric formaldehyde provides evidence for its photochemical production, as the products are often enriched in 13C compared to their precursors. unibe.ch

Formaldehyde's role as a link in the oxidation chains of numerous VOCs makes it a valuable tracer for hydrocarbon emissions. kherkhergarcia.com Its short atmospheric lifetime of a few hours means its concentration is closely linked to its emission sources. kherkhergarcia.com

By analyzing the isotopic composition of ambient formaldehyde, scientists can gain insights into its origins. For example, measurements of δ13C in atmospheric formaldehyde, acetaldehyde (B116499), and acetone (B3395972) have shown an enrichment in 13C during the early afternoon, which is consistent with photochemical production from hydrocarbon precursors. unibe.ch Models simulating the atmospheric evolution on ancient Mars suggest that formaldehyde could have been a key intermediate, and comparing the expected carbon isotope ratios of this ancient formaldehyde with data from Martian samples could reveal the processes that shaped the planet's organic chemistry. tohoku.ac.jp

Table 2: Atmospheric Significance and Isotopic Tracing of Formaldehyde

| Process | Role of Formaldehyde | Isotopic Tracer Application (13C) | Key Finding | Reference |

|---|---|---|---|---|

| VOC Oxidation | Primary intermediate product | Tracing the oxidation of methane and other VOCs. | Formaldehyde is a key indicator of VOC emissions and atmospheric photochemical activity. | kherkhergarcia.comtohoku.ac.jp |

| Photochemical Smog | Radical source, O3 precursor | Following reaction pathways in simulation chambers. | Photolysis of HCHO is a major source of radicals that sustain ozone formation. | iodp.orgtohoku.ac.jp |

| Source Apportionment | Tracer for biogenic/anthropogenic emissions | Measuring δ13C of ambient formaldehyde. | Isotopic enrichment in 13C points to photochemical production as a major source. | unibe.ch |

Tracing Photochemical Degradation Pathways

Isotopic Profiling in Paleoclimatological and Environmental Archives

Environmental archives like ice cores and marine sediments preserve chemical and isotopic information about past climate and atmospheric conditions. Formaldehyde and its isotopic composition are among the valuable proxies studied in these archives.

While this compound is not typically used as a direct tracer in paleoclimatological reconstructions, its non-labeled form and the isotopic analysis of naturally occurring formaldehyde are crucial. Formaldehyde concentrations have been measured in ice cores to reconstruct past atmospheric methane sinks and to investigate chemical reactions occurring within the ice itself. cambridge.orgresearchgate.net For instance, detailed analyses of formaldehyde, hydrogen peroxide, and other impurities in ice cores help to understand the in-situ production of CO2, which can affect the reliability of ancient atmospheric CO2 records. cambridge.org Isotope measurements of the carbon in these compounds (δ13C) can help distinguish between different formation pathways, such as the oxidation of organic material versus acid-carbonate reactions. cambridge.org

In the context of sample collection from these archives, paraformaldehyde plays a different but important role. It is frequently used as a fixative for sediment and water samples intended for microbial and isotopic analysis. iodp.orgacs.org For example, in studies of deep-sea sediment cores, basalt samples are fixed with paraformaldehyde solutions before undergoing shore-based molecular and isotopic analyses to study microbial activity and carbon uptake. iodp.org This preservation is critical for maintaining the integrity of cellular structures and biomarkers for subsequent isotopic profiling, ensuring that the measurements reflect the conditions at the time of sampling.

Computational and Theoretical Frameworks Supporting Research with Paraformaldehyde 13c

Development and Refinement of Metabolic Flux Analysis (MFA) Software and Algorithms

Metabolic Flux Analysis (MFA) is a cornerstone technique for quantifying the rates (fluxes) of metabolic reactions within a cell. sci-hub.senumberanalytics.com The introduction of a 13C-labeled substrate, such as Paraformaldehyde-13C, allows researchers to trace the path of the carbon-13 atoms through the metabolic network. nih.govnih.gov Measuring the distribution of these isotopes in downstream metabolites provides a wealth of data that can be used to infer the fluxes through various pathways. numberanalytics.com

The complexity of these calculations has necessitated the development of specialized software and algorithms. These tools take experimental data, such as that obtained from mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, and a model of the metabolic network to estimate the intracellular fluxes. numberanalytics.comfrontiersin.org

Several software packages have been developed to facilitate 13C-MFA, each with its own strengths and algorithmic approaches. nih.gov Some are designed for steady-state MFA, where metabolite concentrations and fluxes are assumed to be constant over time, while others can handle non-stationary or dynamic conditions. sci-hub.se The development of user-friendly interfaces and graphical tools has made these powerful techniques more accessible to researchers who may not have a background in programming. oup.comgithub.io

Key advancements in MFA software include:

Improved algorithms: The Elementary Metabolite Units (EMU) framework, for example, provides an efficient method for simulating tandem MS data and correcting for natural isotope abundances. frontiersin.org

Support for different analytical platforms: Software is available to handle data from various instruments, including GC-MS and LC-MS. ucdavis.edunih.gov

Flexibility and extensibility: Open-source packages allow users to customize their analyses and develop new methods. nih.gov

| Software/Algorithm | Description | Key Features |

|---|---|---|

| 13CFLUX2 | A high-performance software suite for 13C-MFA that supports the entire workflow from experimental design to flux calculation. researchgate.net | Supports multicore CPUs and compute clusters for scalable investigations. researchgate.net |

| INCA | A MATLAB-based tool for isotopically non-stationary metabolic flux analysis (INST-MFA). ucdavis.edu | Allows for the analysis of dynamic labeling experiments. ucdavis.edu |

| OpenFlux | An open-source modeling software for 13C-based metabolic flux analysis. ucdavis.edu | Provides flexibility for users to modify and extend the software. ucdavis.edu |

| mfapy | An open-source Python package for 13C-MFA, offering flexibility and extensibility. nih.gov | Compels users to write customized Python code for data analysis. nih.gov |

| WUFlux | An open-source MATLAB-based platform for 13C-MFA with a user-friendly interface. github.io | Provides model templates for various microbial species. github.io |

Quantum Chemical Calculations for Mechanistic Insight into C1 Reactions

Quantum chemical calculations provide a powerful theoretical lens to investigate the mechanisms of chemical reactions at the atomic level. acs.org In the context of this compound, these calculations can be used to study the reactions involved in one-carbon (C1) metabolism. researchgate.net By modeling the electronic structure of molecules and the potential energy surfaces of reactions, researchers can gain insights into reaction pathways, transition states, and the energetics of these processes. researchgate.net

For example, Density Functional Theory (DFT) methods have been used to study the dissociation of formaldehyde (B43269) and the isomerization of protonated carbon monoxide. osti.gov Such studies can help to elucidate the fundamental chemical principles governing the transformations of C1 compounds within biological systems. researchgate.netresearchgate.net

Quantum chemical calculations can also be used to predict spectroscopic properties, such as NMR chemical shifts. acs.org This information can be invaluable for interpreting experimental data from 13C-labeling studies and for identifying unknown metabolites. acs.org

Isotope Network Modeling for Complex Biochemical Pathways

Isotope network modeling is a critical component of 13C-MFA. numberanalytics.com It involves constructing a mathematical representation of the metabolic network that accounts for the transfer of atoms from substrates to products. nih.govnih.gov When a 13C-labeled substrate like this compound is used, the model tracks the flow of the 13C isotope through the network. nih.govnih.gov

The process of isotope network modeling typically involves:

Defining the metabolic network: This includes all the relevant reactions and the stoichiometry of each reaction. oup.com

Specifying the atom transitions: This maps the positions of atoms in the reactants to their positions in the products for each reaction.

Simulating the labeling patterns: The model is used to predict the distribution of 13C isotopes in the metabolites for a given set of fluxes.

Fitting the model to experimental data: The predicted labeling patterns are compared to the experimentally measured data, and the fluxes are adjusted to achieve the best fit. numberanalytics.com

This approach allows researchers to not only confirm the activity of known pathways but also to discover new or alternative pathways. nih.govnih.gov The choice of the labeled substrate is crucial for effectively elucidating the pathways of interest. nih.govnih.gov Singly labeled substrates, for instance, can be more informative for discovering novel pathways than uniformly labeled ones. nih.gov

Data Integration and Visualization Tools for Multi-Omics Isotopic Data

The data generated from 13C-labeling experiments are often complex and high-dimensional. Integrating this isotopic data with other "omics" data, such as transcriptomics, proteomics, and metabolomics, can provide a more comprehensive understanding of cellular function. acs.orgshimadzu.com.au

A variety of data integration and visualization tools have been developed to meet this challenge. These tools help researchers to:

Visualize metabolic pathways: Software like Cytoscape and VANTED allow researchers to map their data onto metabolic pathway diagrams, making it easier to see the relationships between different metabolites and reactions. shimadzu.com.auspincotech.com

Perform statistical analysis: Tools for performing statistical tests, such as t-tests and principal component analysis (PCA), are often integrated into these platforms. shimadzu.com.au

Integrate multi-omics data: Some tools are specifically designed to integrate data from different omics layers, allowing for a more holistic view of the biological system. acs.orgfrontlinegenomics.com

Create interactive visualizations: Interactive tools enable researchers to explore their data in a more dynamic and intuitive way, which can help to identify trends and relationships that might otherwise be missed. acs.org

| Tool | Functionality | Application in Isotopic Data Analysis |

|---|---|---|

| Escher-Trace | A web-based tool for visualizing stable isotope tracing data in the context of metabolic maps. escholarship.org | Allows users to correct for natural isotope abundance and generate publication-quality graphs of metabolite labeling. escholarship.org |

| Compound Discoverer | Software for processing and interpreting small molecule data, including stable isotope labeling experiments. thermofisher.com | Calculates label incorporation and can map this data onto biological pathways. thermofisher.com |

| DExSI | An integrated, graphical software package for the automated processing and visualization of GC-MS data from stable-isotope labeling experiments. nih.gov | Performs automated metabolite annotation and natural isotope abundance correction. nih.gov |

| iSODA | A web-based application for the analysis of single- and multi-omics data with interactive visualizations. acs.org | Facilitates integrated multi-omics analysis, including factor analysis and network fusion. acs.org |

| Multi-omics Analysis Package (Shimadzu) | Software that can automatically generate metabolic maps and perform various data analyses on data from metabolomics, proteomics, and flux analysis. shimadzu.com.auspincotech.com | Visualizes changes in compound quantities on a metabolic map. shimadzu.com.auspincotech.com |

Challenges, Limitations, and Future Directions in Paraformaldehyde 13c Research

Methodological Advancements in Isotopic Detection and Quantification

The precision of research using Paraformaldehyde-13C heavily relies on the ability to accurately detect and quantify the incorporation of the 13C isotope into various molecules. Methodological advancements in this area are crucial for enhancing the reliability and resolution of isotopic tracing studies.

Key techniques for the analysis of stable isotope labeling patterns include mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. mdpi.com High-resolution MS instruments are vital for reliably detecting and quantifying isotopically enriched metabolites, even at low levels. mdpi.com Both liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are widely used for this purpose. mdpi.comresearchgate.net NMR spectroscopy is another powerful tool that can identify isotopically enriched metabolites and quantify the extent of labeling by detecting changes in nuclear spin. mdpi.com

Recent progress in the field includes the development of high-throughput cell cultivation systems and advanced analytical techniques. researchgate.net For instance, 2D NMR methods and GC-MS are well-established for the isotopic analysis of proteinogenic amino acids, offering high sensitivity and precise measurements of isotopologue distributions. researchgate.net However, challenges remain, particularly in correcting for the natural abundance of stable isotopes to ensure that the measured distribution accurately reflects the enrichment from the tracer. mdpi.com

Future advancements will likely focus on improving the sensitivity and resolution of detection methods, as well as developing more sophisticated computational tools for data analysis. The ability to perform parallel labeling experiments, using multiple isotopic tracers simultaneously, is a recent development that promises improved flux precision and accuracy, though systemic methods for identifying optimal tracers are still needed. researchgate.net

Expanding the Scope of Applications in Emerging Scientific Disciplines

While this compound has established applications, its potential in emerging scientific fields is an exciting area of future research. The insights gained from tracing the fate of 13C-labeled formaldehyde (B43269) can be applied to a diverse range of biological and chemical questions.